(2-Propan-2-ylcyclohexyl) 2-ethylbutanoate is a chemical compound with the molecular formula and a CAS number of 93757-41-6. This compound belongs to the class of organic compounds known as esters, specifically fatty acid esters, which are derived from the reaction of a carboxylic acid with an alcohol. The structure features a cyclohexyl group attached to a propan-2-yl group, along with an ethylbutanoate moiety, giving it unique properties and applications in various fields, including flavoring and fragrance industries .
As an ester, (2-Propan-2-ylcyclohexyl) 2-ethylbutanoate can undergo several typical reactions associated with esters:
These reactions highlight the versatility of (2-Propan-2-ylcyclohexyl) 2-ethylbutanoate in synthetic organic chemistry.
The synthesis of (2-Propan-2-ylcyclohexyl) 2-ethylbutanoate typically involves esterification reactions where 2-ethylbutanoic acid reacts with isopropanol (or a similar alcohol) in the presence of an acid catalyst. The general reaction can be represented as follows:
This reaction may require reflux conditions to ensure complete conversion and can be optimized through various techniques such as using azeotropic distillation to remove water formed during the reaction.
(2-Propan-2-ylcyclohexyl) 2-ethylbutanoate finds applications primarily in:
Several compounds share structural similarities with (2-Propan-2-ylcyclohexyl) 2-ethylbutanoate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Isopropyl 2-ethylbutyrate | Similar structure but lacks cyclohexane moiety | |
Ethyl butyrate | Shorter carbon chain, commonly used as a flavoring agent | |
Ethyl 3-hydroxybutanoate | Contains a hydroxyl group, affecting solubility and reactivity |
The uniqueness of (2-Propan-2-ylcyclohexyl) 2-ethylbutanoate lies in its specific structural configuration that combines cyclic and branched components, which may impart distinct sensory properties compared to its linear counterparts.